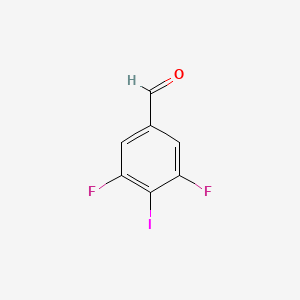

3,5-Difluoro-4-iodobenzaldehyde

描述

Overview of Fluorinated and Iodinated Aromatic Aldehydes in Contemporary Organic Synthesis

Fluorinated and iodinated aromatic aldehydes are instrumental in modern organic chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has made organofluorine compounds ubiquitous in medicinal chemistry. Similarly, the carbon-iodine bond in iodinated aromatic compounds is a key functional group for a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.orglibretexts.org The relatively low bond strength of the C-I bond allows for facile oxidative addition to a palladium catalyst, initiating the catalytic cycle. organic-chemistry.orglibretexts.org Aromatic aldehydes, in turn, are versatile functional groups that can undergo a wide array of transformations, including oxidation, reduction, and condensation reactions. guidechem.com

Rationale for Focused Academic Research on 3,5-Difluoro-4-iodobenzaldehyde

The specific substitution pattern of this compound makes it a particularly valuable research target. The two fluorine atoms flanking the iodine atom exert a strong electron-withdrawing effect, which can influence the reactivity of both the aldehyde group and the carbon-iodine bond. This electronic modulation can lead to unique reactivity and selectivity in chemical transformations. Furthermore, the steric hindrance provided by the ortho-fluorine atoms can direct the approach of reagents, offering potential for stereoselective synthesis. The presence of three distinct functional handles—the aldehyde, the fluoro groups, and the iodo group—allows for sequential and regioselective modifications, making it a powerful scaffold for the synthesis of complex, highly functionalized molecules.

Scope and Objectives of Current and Future Research Endeavors

Current research on this compound and related compounds is focused on several key areas. A primary objective is the development of efficient and scalable synthetic routes to access this and other polysubstituted halogenated benzaldehydes. google.com Another major focus is the exploration of its reactivity in various cross-coupling reactions to generate novel biaryl structures, which are common motifs in biologically active compounds. nih.gov Future research will likely involve the application of this building block in the synthesis of new pharmaceutical candidates, agrochemicals, and advanced materials. The unique electronic properties of the molecule also make it a candidate for studies in crystal engineering and the development of materials with specific optoelectronic properties.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 357166-64-4 | google.comrsc.orgbldpharm.com |

| Molecular Formula | C₇H₃F₂IO | amadischem.com |

Another potential synthetic pathway involves the oxidation of 3,5-difluoro-4-iodotoluene (B13552824). The synthesis of 4-fluoro-3-iodobenzaldehyde (B1311838) has been reported from 4-fluoro-3-iodotoluene (B1295844) via a two-step process involving radical bromination of the methyl group followed by hydrolysis. chemicalbook.com This suggests that if 3,5-difluoro-4-iodotoluene were available, it could be a viable starting material.

Spectroscopic Data and Structural Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques. While a detailed, published spectrum for this specific molecule is not available in the reviewed literature, the expected spectroscopic features can be inferred from data on analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts/Signals |

|---|---|

| ¹H NMR | A singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm. A doublet or triplet for the aromatic protons (CH) in the region of δ 7.0-8.0 ppm, with coupling to the adjacent fluorine atoms. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) between δ 185-195 ppm. Signals for the aromatic carbons, with the carbon attached to the iodine being significantly shielded and the carbons attached to fluorine showing characteristic C-F coupling. |

The crystal structure of related halogenated benzaldehydes, such as 3-chloro-5-fluorosalicylaldehyde, has been determined by X-ray crystallography, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking. google.com Similar analyses for this compound would provide valuable insights into its solid-state behavior.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The aldehyde group can participate in a variety of classical transformations, including:

Wittig reaction: to form alkenes.

Reductive amination: to produce secondary and tertiary amines.

Grignard and organolithium additions: to generate secondary alcohols.

Oxidation: to the corresponding carboxylic acid.

Condensation reactions: with amines and other nucleophiles to form imines and other derivatives.

The carbon-iodine bond is the primary site for cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds between the iodinated aromatic ring and various boronic acids or esters. nih.govorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and proceeds under basic conditions. organic-chemistry.orglibretexts.org The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance the reactivity of the C-I bond towards oxidative addition to the palladium catalyst.

Future Research Directions

The full potential of this compound as a synthetic building block is still being explored. Future research endeavors will likely focus on:

Development of optimized and scalable syntheses: to make this compound more readily accessible for research and industrial applications.

Exploration of its utility in the synthesis of novel bioactive molecules: leveraging its unique substitution pattern to create new drug candidates with improved pharmacological profiles.

Investigation of its reactivity in other cross-coupling reactions: such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Application in materials science: to create novel polymers, liquid crystals, and other functional materials with tailored electronic and optical properties.

属性

IUPAC Name |

3,5-difluoro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNPMPXTPBLXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3,5 Difluoro 4 Iodobenzaldehyde

Established Synthetic Routes for 3,5-Difluoro-4-iodobenzaldehyde

The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized research chemical. However, based on established principles of organic synthesis and methodologies for analogous compounds, several logical synthetic pathways can be proposed and are considered established in principle.

Iodination of Difluorobenzaldehyde Precursors

A primary and logical approach to the synthesis of this compound involves the direct iodination of 3,5-difluorobenzaldehyde (B1330607). The key challenge in this approach is achieving the correct regioselectivity, as the formyl group is a meta-director in electrophilic aromatic substitution, while the fluorine atoms are ortho, para-directors.

A powerful technique to overcome this challenge is Directed Ortho-Metalation (DoM) . numberanalytics.comwikipedia.orgbaranlab.org This method utilizes the coordination of a strong base, typically an organolithium reagent, to a directing metalation group (DMG) on the aromatic ring. This coordination facilitates the deprotonation of a specific ortho position, creating a highly reactive aryllithium species that can then be quenched with an electrophile, in this case, iodine. numberanalytics.comwikipedia.org For 3,5-difluorobenzaldehyde, the fluorine atoms can act as moderate directing groups. organic-chemistry.org

The proposed reaction proceeds as follows: 3,5-difluorobenzaldehyde is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The LDA selectively deprotonates the C4 position, which is ortho to both fluorine atoms. Subsequent addition of an iodine source, such as molecular iodine (I₂), to the resulting aryllithium intermediate yields this compound.

| Parameter | Condition | Purpose |

| Starting Material | 3,5-Difluorobenzaldehyde | Precursor with the required difluoro substitution pattern. |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective deprotonation. |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that stabilizes the organolithium intermediate. |

| Temperature | -78 °C | Prevents side reactions and decomposition of the aryllithium species. |

| Electrophile | Iodine (I₂) | Source of iodine to quench the aryllithium intermediate. |

| Work-up | Aqueous quench | Neutralizes the reaction mixture and isolates the product. |

Transformation of Related Benzonitrile (B105546) Derivatives

An alternative synthetic strategy involves the transformation of a related benzonitrile derivative, specifically 3,5-difluoro-4-iodobenzonitrile (B8209343). This approach leverages the relative ease of synthesizing substituted benzonitriles and their subsequent conversion to aldehydes.

The synthesis of the benzonitrile intermediate could potentially be achieved through methods analogous to those used for similar compounds, such as the Sandmeyer reaction on a corresponding aniline (B41778) or by direct iodination of 3,5-difluorobenzonitrile. The subsequent reduction of the nitrile group to an aldehyde can be accomplished using various reducing agents. A common and effective method is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Multi-Step Synthesis from Simpler Fluorinated Benzene (B151609) Compounds

A more versatile, albeit longer, approach involves a multi-step synthesis starting from simpler, commercially available fluorinated benzene compounds like 1,3-difluorobenzene. This strategy allows for the sequential introduction of the required functional groups.

A plausible sequence would be:

Iodination of 1,3-difluorobenzene: The first step would involve the iodination of 1,3-difluorobenzene. Due to the ortho, para-directing nature of the fluorine atoms, this reaction would likely yield a mixture of isomers, including the desired 1,3-difluoro-2-iodobenzene and 1,3-difluoro-5-iodobenzene. Careful control of reaction conditions and purification would be necessary to isolate the desired isomer.

Formylation of 1,3-difluoro-2-iodobenzene: The isolated 1,3-difluoro-2-iodobenzene can then be formylated to introduce the aldehyde group. This can be achieved through various methods, including the use of a formylating agent like N,N-dimethylformamide (DMF) after metal-halogen exchange with an organolithium reagent, or through palladium-catalyzed formylation reactions. rsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity

A direct comparative analysis of the efficiency and selectivity of these routes for this compound is not available in the literature. However, a qualitative assessment can be made based on general principles:

Directed Ortho-Metalation (DoM) of 3,5-difluorobenzaldehyde: This route is likely the most efficient and selective for laboratory-scale synthesis. The directing effect of the fluorine atoms should provide high regioselectivity for the iodination at the C4 position. The reaction is typically high-yielding, although it requires cryogenic temperatures and strictly anhydrous conditions. numberanalytics.com

Transformation of Benzonitrile Derivatives: The efficiency of this route is highly dependent on the successful synthesis of the 3,5-difluoro-4-iodobenzonitrile intermediate. The reduction of the nitrile to the aldehyde is generally a high-yielding step. This route may be advantageous if the benzonitrile is more readily accessible than the benzaldehyde (B42025) precursor for iodination.

Catalytic Approaches in the Synthesis of this compound

While stoichiometric organolithium-mediated reactions are effective, catalytic methods for C-H functionalization are gaining prominence due to their atom economy and milder reaction conditions. For the synthesis of this compound, catalytic ortho-iodination of 3,5-difluorobenzaldehyde represents a modern and attractive approach.

Recent research has demonstrated palladium-catalyzed ortho-iodination of benzaldehyde compounds. google.comresearchgate.net These methods often employ a transient directing group strategy, where the aldehyde reacts with an amine co-catalyst to form an in-situ imine that directs the palladium catalyst to the ortho C-H bond. Subsequent iodination with a source like N-iodosuccinimide (NIS) affords the ortho-iodinated product. google.com

| Component | Example | Role |

| Catalyst | Palladium Acetate (Pd(OAc)₂) | Active metal center for C-H activation. |

| Ligand/Co-catalyst | Aniline derivative | Forms a transient directing group with the aldehyde. |

| Iodine Source | N-Iodosuccinimide (NIS) | Electrophilic iodine source. |

| Solvent | 1,2-Dichloroethane (DCE) or THF | Provides a suitable reaction medium. |

| Acid | Trifluoroacetic Acid (TFA) | Promotes the formation of the directing group and catalyst turnover. |

The applicability of such a catalytic system to 3,5-difluorobenzaldehyde would need experimental verification, but it presents a promising avenue for a more sustainable synthesis.

Process Optimization and Scale-Up Considerations in Research

The transition of a synthetic route from laboratory research to a larger scale production requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, particularly via the Directed Ortho-Metalation route, several key factors must be considered.

Key Optimization Parameters for DoM:

Base Selection and Stoichiometry: While LDA is a common choice, other lithium amides or organolithium reagents could be explored for improved performance or cost-effectiveness on a larger scale. The precise stoichiometry of the base is crucial to ensure complete deprotonation without causing side reactions.

Temperature Control: Organolithium reactions are highly exothermic and require precise temperature control to prevent decomposition and ensure selectivity. odu.edu On a larger scale, efficient heat exchange systems are critical.

Order of Addition: The order in which reagents are added can influence the outcome of the reaction, especially in cases where intermediates may be unstable or insoluble. odu.edu

Work-up and Purification: Developing a robust and scalable work-up and purification protocol is essential for obtaining the final product with high purity. This may involve crystallization, distillation, or chromatography, with a preference for crystallization on an industrial scale.

For catalytic approaches, optimization would focus on catalyst loading, reaction time, and the turnover number of the catalyst to maximize efficiency and minimize cost. The development of a continuous flow process could also be a viable option for scale-up, offering better control over reaction parameters and improved safety. rsc.org

Novel Synthetic Strategies for Enhanced Atom Economy and Sustainability

The traditional synthesis of this compound often involves multi-step procedures that may utilize stoichiometric reagents and generate significant waste. In response, the development of novel synthetic strategies is geared towards improving efficiency and reducing the environmental footprint. These modern approaches prioritize high atom economy, the use of catalytic systems, and the implementation of one-pot procedures to streamline the synthesis and minimize waste generation.

One of the established methods for synthesizing this compound involves the reduction of 3,5-difluoro-4-iodobenzonitrile. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com While effective, this method presents challenges from a sustainability perspective due to the use of a stoichiometric, pyrophoric, and moisture-sensitive reagent, which complicates handling and work-up procedures.

The principles of green chemistry are central to these novel strategies. This includes the use of less hazardous chemicals, the design of energy-efficient processes, and the preference for renewable feedstocks where possible. For example, the development of solvent-free or aqueous reaction media for key synthetic steps can dramatically reduce the environmental impact associated with volatile organic compounds (VOCs). tandfonline.com

The following table summarizes a comparison between a traditional DIBAL-H reduction and potential novel strategies for the synthesis of this compound, highlighting the potential improvements in sustainability.

| Feature | Traditional Method (DIBAL-H Reduction) | Novel Sustainable Strategies |

| Reagent Stoichiometry | Stoichiometric | Catalytic |

| Atom Economy | Lower | Higher |

| Reaction Conditions | Often requires low temperatures and inert atmosphere | Milder conditions, potentially in air or water |

| Waste Generation | Significant, including aluminum salts | Minimized, with potential for catalyst recycling |

| Process Steps | Multiple, with intermediate work-up | Fewer steps, often in a one-pot fashion |

While specific, published examples of these novel strategies applied directly to the synthesis of this compound are still emerging, the general advancements in sustainable organic synthesis provide a clear roadmap for future process development. The application of catalytic reductions and one-pot procedures to this specific target molecule holds the promise of a more environmentally benign and economically viable manufacturing process.

Chemical Reactivity and Transformations of 3,5 Difluoro 4 Iodobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a classic electrophilic center, readily undergoing transformations common to aromatic aldehydes. These include reduction to an alcohol, oxidation to a carboxylic acid, and various nucleophilic addition and condensation reactions.

The aldehyde functional group of 3,5-Difluoro-4-iodobenzaldehyde can be selectively reduced to a primary alcohol, (3,5-Difluoro-4-iodophenyl)methanol. This transformation is typically achieved using mild reducing agents to avoid the reduction of the aryl iodide bond.

Common Reducing Agents for Aldehydes:

| Reducing Agent | Typical Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol (B145695), Room Temperature | (3,5-Difluoro-4-iodophenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (3,5-Difluoro-4-iodophenyl)methanol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Varies; can also reduce the C-I bond | (3,5-Difluoro-4-iodophenyl)methanol or further dehalogenated products |

The choice of reducing agent is crucial. Stronger hydrides like lithium aluminum hydride will readily reduce the aldehyde, while catalytic hydrogenation might also affect the carbon-iodine bond, depending on the catalyst and reaction conditions. Sodium borohydride is often the reagent of choice for its chemoselectivity in reducing aldehydes in the presence of less reactive functional groups.

Oxidation of the aldehyde group yields the corresponding 3,5-Difluoro-4-iodobenzoic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid functionality is required. Various oxidizing agents can be employed for this purpose. The oxidation of related catechol-aldehydes has been studied, indicating that the aldehyde group can be readily converted to a carboxylic acid. nih.govnih.gov

Common Oxidizing Agents for Aldehydes:

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat | 3,5-Difluoro-4-iodobenzoic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to Room Temperature | 3,5-Difluoro-4-iodobenzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 3,5-Difluoro-4-iodobenzoic acid |

| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | t-BuOH/H₂O | 3,5-Difluoro-4-iodobenzoic acid |

Pinnick oxidation is particularly mild and efficient for converting aldehydes to carboxylic acids without affecting other sensitive functional groups in the molecule.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. evitachem.com This leads to the formation of a tetrahedral intermediate which can then be protonated to form an alcohol or participate in further reactions. escholarship.org

Condensation reactions, such as the Knoevenagel condensation, involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group. mdpi.comresearchgate.net This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. mdpi.com For instance, reacting this compound with a β-ketonitrile in the presence of a base would likely yield an α,β-unsaturated nitrile derivative. mdpi.com

Examples of Nucleophilic Addition and Condensation Reactions:

| Reaction Type | Reagent/Conditions | Product Type |

| Grignard Reaction | RMgX, followed by H₃O⁺ | Secondary alcohol |

| Cyanohydrin Formation | NaCN/H⁺ | Cyanohydrin |

| Acetal (B89532) Formation | R'OH, H⁺ catalyst | Acetal |

| Imine Formation | RNH₂, mild acid catalyst | Imine (Schiff base) |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base | α,β-Unsaturated compound |

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comyoutube.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

General Wittig Reaction Scheme:

Ylide Formation: Ph₃P⁺-CH₂R' X⁻ + Strong Base → Ph₃P=CHR'

Olefination: this compound + Ph₃P=CHR' → 1-(3,5-Difluoro-4-iodophenyl)-2-R'-ethene + Ph₃P=O

This reaction provides a reliable method for introducing a specific double bond into a molecule, with the position of the double bond being unambiguously determined by the reactants. libretexts.org

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations due to the relatively weak C-I bond. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. sigmaaldrich.com The aryl iodide moiety of this compound makes it an excellent substrate for these reactions. evitachem.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov This reaction is widely used to form biaryl structures. nih.gov The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex in the presence of a base, would yield a 4-aryl-3,5-difluorobenzaldehyde derivative. researchgate.netnih.govresearchgate.netresearchgate.net

General Reaction: this compound + R-B(OH)₂ + Pd Catalyst + Base → 4-R-3,5-difluorobenzaldehyde

Representative Suzuki-Miyaura Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

Sonogashira Coupling:

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. nih.govlibretexts.orgorganic-chemistry.org This reaction is highly effective for synthesizing arylalkynes. beilstein-journals.orgresearchgate.net Coupling this compound with a terminal alkyne would produce a 3,5-Difluoro-4-(alkynyl)benzaldehyde.

General Reaction: this compound + H-C≡C-R + Pd Catalyst + Cu(I) Co-catalyst + Base → 4-(R-C≡C)-3,5-difluorobenzaldehyde

Representative Sonogashira Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

These cross-coupling reactions highlight the versatility of this compound as a precursor for a wide array of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound, the highly reactive carbon-iodine bond serves as a key handle for such transformations. These reactions typically involve the coupling of the aryl iodide with a variety of nucleophiles, including amines, phenols, and thiols, in the presence of a copper catalyst and a base.

While specific studies detailing the Ullmann-type reactions of this compound are not extensively documented in publicly available literature, the general principles of these reactions are well-established for a wide range of aryl iodides. For instance, the coupling of an aryl iodide with an amine, known as the Ullmann amination, would proceed to yield an N-arylated product. Similarly, reaction with a phenol (B47542) (Ullmann ether synthesis) would result in a diaryl ether. The presence of the two fluorine atoms ortho to the iodine is expected to enhance the reactivity of the C-I bond towards oxidative addition to the copper catalyst.

A representative, albeit general, set of conditions for such copper-mediated couplings is presented in the table below. It is important to note that these are illustrative examples and specific optimization would be required for this compound.

| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Product Type |

| Primary Amine | CuI | K2CO3 | DMF | 100-150 | Secondary Arylamine |

| Phenol | CuI | Cs2CO3 | Dioxane | 100-130 | Diaryl Ether |

| Thiol | CuI | K3PO4 | Toluene | 80-110 | Aryl Sulfide |

Nucleophilic Aromatic Substitution with Activated Halogens

The aromatic ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the two fluorine atoms and the aldehyde group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNA_r). In principle, a strong nucleophile could displace one of the fluorine atoms or the iodine atom.

Generally, in polyfluorinated aromatic compounds, fluorine is a better leaving group than other halogens in SNA_r reactions due to the high electronegativity of fluorine which stabilizes the transition state. mdpi.com However, the reactivity is also influenced by the position of the activating groups. The aldehyde group, being a meta-director for electrophilic substitution, activates the ortho and para positions for nucleophilic attack. In this compound, the iodine is at the para position relative to the aldehyde, and the fluorines are at the meta positions. This positioning suggests that the iodine atom could be a potential site for nucleophilic displacement, especially with soft nucleophiles.

Detailed experimental data on the nucleophilic aromatic substitution reactions of this compound is scarce in the surveyed literature. However, studies on related polyfluoroarenes indicate that reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to substitution products. mdpi.com The regioselectivity of such reactions would be a critical aspect to investigate for this specific substrate.

Formation and Reactivity of Organometallic Derivatives

The carbon-iodine bond in this compound provides a straightforward entry into organometallic chemistry. The formation of organolithium or Grignard reagents can be achieved through halogen-metal exchange or direct insertion of the metal. These organometallic intermediates are powerful nucleophiles and can be used to form new carbon-carbon and carbon-heteroatom bonds.

For instance, treatment of this compound with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would likely lead to a lithium-iodine exchange, generating 3,5-difluorobenzaldehyde-4-lithium. It is crucial to perform this reaction at low temperatures to prevent the highly reactive organolithium species from attacking the aldehyde functionality. Alternatively, the aldehyde could be protected as an acetal prior to the metalation step. A patent for the synthesis of 3,4-difluorobenzaldehyde (B20872) describes a Grignard exchange reaction followed by reaction with N,N-dimethylformamide, a strategy that could potentially be adapted. nih.gov

Similarly, the Grignard reagent, 3,5-difluorobenzaldehyde-4-magnesium iodide, could be prepared by reacting the parent compound with magnesium metal. This Grignard reagent would be a versatile intermediate for reactions with a wide range of electrophiles.

The table below outlines the potential formation of these organometallic derivatives and some of their subsequent reactions.

| Organometallic Reagent | Preparation Method | Potential Subsequent Reaction with Electrophile | Product |

| 3,5-Difluorobenzaldehyde-4-lithium | Halogen-metal exchange with n-BuLi or t-BuLi | Carbon dioxide (CO2) | 4-Formyl-2,6-difluorobenzoic acid |

| 3,5-Difluorobenzaldehyde-4-magnesium iodide | Reaction with Mg metal | Formaldehyde | (4-Formyl-2,6-difluorophenyl)methanol |

| 3,5-Difluorobenzaldehyde-4-lithium | Halogen-metal exchange with n-BuLi or t-BuLi | N,N-Dimethylformamide (DMF) | 3,5-Difluoro-1,4-diformylbenzene |

Directed Ortho Metalation (DOM) and Related Functionalization Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It relies on the ability of a directing group to coordinate with an organolithium base, leading to deprotonation at the adjacent ortho position. While aldehydes themselves are generally incompatible with the strong bases used in DoM, they can be transiently protected in situ to serve as effective directing groups. chem-station.com

In the case of this compound, the aldehyde group could potentially direct lithiation to the C2 and C6 positions, which are ortho to the aldehyde and meta to the iodine. However, the presence of the fluorine atoms at the 3 and 5 positions would also influence the acidity of the ring protons. The fluorine atoms themselves can act as moderate directing groups. organic-chemistry.org

A more plausible scenario would involve the initial conversion of the aldehyde to a more robust directing group, such as an N,N-dialkyl amide after oxidation of the aldehyde to a carboxylic acid, or protection as a bulky acetal. Following the DoM reaction and quenching with an electrophile, the directing group can be converted back to the aldehyde. This multi-step approach would allow for precise functionalization at the positions flanking the aldehyde group.

Interplay of Fluorine Substituents on Reaction Chemo- and Regioselectivity

The two fluorine atoms in this compound play a crucial role in modulating the reactivity and selectivity of its chemical transformations. Their strong electron-withdrawing inductive effect enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This electronic influence is a key factor in promoting nucleophilic aromatic substitution reactions.

Furthermore, the fluorine substituents can influence the regioselectivity of reactions. In Directed Ortho Metalation, the acidity of the ring protons is affected by the neighboring fluorine atoms, potentially competing with or reinforcing the directing effect of the aldehyde or a derived functional group. The steric bulk of the fluorine atoms, although modest, can also play a role in directing incoming reagents.

Advanced Derivatization for Complex Molecular Architectures

This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The aldehyde group provides a handle for a wide range of classical carbonyl reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build carbon-carbon and carbon-nitrogen bonds.

The carbon-iodine bond, as discussed, is a gateway to a plethora of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse aryl, alkynyl, and vinyl substituents. For instance, a Sonogashira coupling could be employed to introduce an alkyne, which could then be used in click chemistry or as a precursor for further transformations.

Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 4 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering a window into the atomic-level arrangement of 3,5-difluoro-4-iodobenzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of a related compound, 4-fluorobenzaldehyde (B137897), recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a singlet at approximately 9.97 ppm. The aromatic protons exhibit a multiplet in the range of 7.85-7.98 ppm and another multiplet between 7.16-7.26 ppm. rsc.org For 3,5-difluorobenzaldehyde (B1330607), the aldehydic proton signal is also observed. chemicalbook.com

Table 1: ¹H NMR Data for Related Benzaldehydes

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4-Fluorobenzaldehyde rsc.org | CDCl₃ | 9.97 | s | CHO |

| 7.85-7.98 | m | Aromatic CH | ||

| 7.16-7.26 | m | Aromatic CH | ||

| 4-Iodobenzaldehyde ichemical.com | CDCl₃ | 7.65 | d | Aromatic CH |

| 7.05 | d | Aromatic CH |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of 4-fluorobenzaldehyde in CDCl₃ shows the carbonyl carbon at a chemical shift of 190.5 ppm. rsc.org The carbon atom attached to the fluorine exhibits a large coupling constant (J = 256.7 Hz) and resonates at 166.5 ppm. rsc.org Other aromatic carbons appear at 132.8 ppm (d, J = 9.5 Hz), 132.2 ppm (d, J = 9.7 Hz), and 116.4 ppm (d, J = 22.3 Hz). rsc.org This data provides a reference for interpreting the spectrum of this compound.

Table 2: ¹³C NMR Data for 4-Fluorobenzaldehyde rsc.org

| Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| CDCl₃ | 190.5 | - | C=O |

| 166.5 | 256.7 | C-F | |

| 132.8 | 9.5 | Aromatic C-H | |

| 132.2 | 9.7 | Aromatic C-H | |

| 116.4 | 22.3 | Aromatic C-H |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is particularly informative for fluorinated compounds. In the case of 4-fluorobenzaldehyde, a signal is observed at -102.4 ppm in CDCl₃. rsc.org For 3,5-bis(trifluoromethyl)benzoic acid, a primary reference material for ¹⁹F qNMR, the two symmetrical CF₃ groups exhibit a sharp ¹⁹F signal at -61.3 ppm in DMSO-d₆. sepscience.comsigmaaldrich.com The wide chemical shift range of ¹⁹F NMR is a key advantage, though it can present challenges in quantitative measurements due to the need for broadband excitation. sepscience.com

Advanced Multi-dimensional NMR Techniques for Structure Assignment

For complex molecules where one-dimensional spectra may be ambiguous due to overlapping signals, advanced multi-dimensional NMR techniques are indispensable. iaea.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations between nuclei. ipb.ptresearchgate.net These methods are crucial for unambiguously assigning proton and carbon resonances, especially in derivatives of this compound where the substitution pattern can lead to complex spin systems. ipb.ptresearchgate.net For instance, HMBC can establish long-range correlations between protons and carbons, helping to piece together the molecular framework. ipb.pt

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides characteristic fingerprints of molecular functional groups. In a study of 3-iodobenzaldehyde, FT-IR and Raman spectroscopy were used to characterize its vibrational modes. nih.gov The spectra were interpreted with the aid of density functional theory (DFT) calculations, which helped in assigning the observed vibrational frequencies to specific normal modes of the molecule. nih.gov Similar studies on related halogenated benzaldehydes have also been conducted to understand the effect of the halogen substituent on the vibrational spectra. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight of a compound. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule, confirming the presence of iodine and fluorine atoms. rsc.org For example, in the characterization of various organic compounds, HRMS has been used to find the exact mass, which is a critical piece of data for confirming the identity of a newly synthesized compound. rsc.org

X-ray Crystallography of Crystalline Forms and Select Derivatives

Had data been available for this compound or its derivatives, this section would have included:

Crystallographic Data Table: A table summarizing key crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z).

Molecular Structure Analysis: A detailed description of the determined molecular structure, including intramolecular bond distances and angles. This would involve a discussion of the planarity of the benzene (B151609) ring and the orientation of the aldehyde, fluorine, and iodine substituents.

Intermolecular Interactions: An analysis of the forces that hold the molecules together in the crystal, such as halogen bonding (involving the iodine atom), hydrogen bonding (if applicable in derivatives), and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material.

Polymorphism: A discussion on whether the compound exhibits polymorphism—the ability to exist in more than one crystalline form. Different polymorphs can have distinct physical properties.

Without experimental data, a detailed structural elucidation for this compound cannot be provided.

Electronic Absorption and Fluorescence Spectroscopy (if applicable to derivatives)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. UV-Vis spectroscopy reveals the wavelengths of light a molecule absorbs, which correspond to the energy required to promote an electron to a higher energy state. Fluorescence spectroscopy measures the light emitted as the excited electron returns to its ground state. These techniques are particularly valuable for characterizing the photophysical properties of fluorescent derivatives.

If spectroscopic data for derivatives of this compound were accessible, this section would have featured:

Spectroscopic Data Table: A table listing key photophysical parameters for any fluorescent derivatives, including:

Absorption Maximum (λabs): The wavelength at which the molecule shows maximum light absorption.

Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

Emission Maximum (λem): The wavelength at which the molecule shows maximum fluorescence intensity.

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state.

Analysis of Spectroscopic Properties: A discussion of the relationship between the molecular structure of the derivatives and their absorption and emission properties. This would include how different substituent groups on the benzaldehyde (B42025) core influence the electronic transitions and, consequently, the color and intensity of the fluorescence.

Solvatochromism Studies: If data were available, an analysis of how the absorption and emission spectra change in solvents of different polarities. This provides insight into the nature of the electronic transitions and the change in dipole moment upon excitation.

The absence of specific research on the photophysical properties of this compound derivatives in the searched literature prevents a detailed discussion on this topic.

Computational and Theoretical Investigations of 3,5 Difluoro 4 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular properties, offering a balance between computational cost and accuracy. For 3,5-difluoro-4-iodobenzaldehyde, DFT calculations are instrumental in understanding how the interplay of fluorine, iodine, and aldehyde substituents on the benzene (B151609) ring dictates its fundamental characteristics.

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are critical as they govern the molecule's reactivity. youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.com

Prediction of Spectroscopic Parameters (e.g., Spin-Spin Coupling Constants)

DFT calculations are not only for structure and energy but are also highly effective at predicting spectroscopic properties. This includes parameters like nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants (J-couplings). For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is a valuable application of DFT.

Specifically, the calculation of spin-spin coupling constants, such as the one-bond C-H coupling in the aldehyde group (¹JCH), can provide deep insights into the electronic environment. Research on other substituted benzaldehydes has shown that the value of this coupling constant is sensitive to the electronic nature of the substituents on the ring. researchgate.net Electronegative substituents tend to increase the ¹JCH coupling. DFT calculations can model these effects with high accuracy, helping to interpret experimental spectra and confirm structural assignments.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is essential for mapping the detailed pathways of chemical reactions. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction's feasibility, kinetics, and mechanism can be elucidated.

For this compound, a primary reaction pathway for computational study is the nucleophilic addition to the carbonyl carbon. Quantum chemical methods can model the approach of a nucleophile, calculate the structure and energy of the transition state, and determine the activation energy for the reaction. Such studies can predict whether a reaction is likely to occur and at what rate. For instance, modeling the transfer hydrogenation of the aldehyde to form the corresponding alcohol would involve locating the transition state for the hydride transfer step. researchgate.net These computational models provide a molecular-level picture of bond-making and bond-breaking processes that is often inaccessible to direct experimental observation. rsc.org

Non-Covalent Interactions (e.g., Halogen Bonding) and their Influence on Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the self-assembly of molecules into larger, organized structures. In this compound, the presence of an iodine atom makes halogen bonding a particularly important interaction. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. nih.govnih.gov

The iodine atom in this compound is an effective halogen bond donor. Computational studies can map the electrostatic potential on the molecular surface, visualizing the positive σ-hole on the iodine atom opposite the C-I bond. This positive region readily interacts with electron-rich atoms. In the solid state, this can lead to the formation of predictable supramolecular architectures. For example, in the closely related 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, the crystal structure reveals linear polymeric chains directed by non-covalent O⋯I halogen bonds between the aldehyde oxygen of one molecule and the iodine of another. researchgate.net Computational modeling can predict the strength and geometry of these bonds, explaining their critical role in crystal engineering and the design of new materials. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (if applicable to specific research areas)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used extensively in drug discovery and materials science to correlate the chemical structure of compounds with a specific activity, such as biological potency or a physical property. nih.govresearchgate.net 3D-QSAR models, for example, use statistical methods to relate the 3D properties of molecules (like steric and electrostatic fields) to their observed activities. nih.gov

While specific QSAR studies focusing on derivatives of this compound are not prominent in the literature, this molecule serves as a valuable scaffold for designing new compounds. Derivatives could be synthesized by modifying the aldehyde group or by substituting the iodine via cross-coupling reactions. A QSAR study on such a series of derivatives would involve:

Synthesizing and testing a set of related compounds for a specific biological activity (e.g., enzyme inhibition).

Computationally generating 3D structures and calculating molecular descriptors for each compound.

Developing a statistical model that links the descriptors to the activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and streamlining the discovery process.

Applications in Advanced Chemical Synthesis and Scientific Research

Precursor in the Synthesis of Radiopharmaceuticals for Imaging Research

The structural characteristics of 3,5-Difluoro-4-iodobenzaldehyde make it a crucial precursor in the development of radiopharmaceuticals, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov

Development of Ligands for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful functional imaging technique that relies on the detection of radiation from positron-emitting radionuclides attached to biologically active molecules, known as PET ligands or radiotracers. nih.gov These ligands are designed to bind with high selectivity and specificity to targets in the body, such as receptors or enzymes, allowing for the visualization and measurement of biological processes in vivo. nih.gov

For instance, derivatives of this benzaldehyde (B42025) can be used to synthesize precursors for imaging agents targeting conditions like Alzheimer's disease. One study detailed the synthesis of a radiolabeled transthyretin tetramer stabilizer, where a related biphenyl (B1667301) structure was synthesized and subsequently radiolabeled for PET imaging studies. nih.gov This highlights the role of such iodinated and fluorinated precursors in creating tracers that can cross the blood-brain barrier and evaluate disease pathology. nih.gov

Strategies for Radiofluorination using this compound Intermediates

Radiofluorination is the process of incorporating the positron-emitting isotope Fluorine-18 (¹⁸F) into a molecule. The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for complex synthesis procedures and imaging protocols. nih.gov Intermediates derived from this compound are particularly well-suited for advanced radiofluorination strategies.

One common strategy is nucleophilic aromatic substitution (SₙAr). In a precursor molecule synthesized from this compound, the iodine atom can act as a leaving group, which can be replaced by [¹⁸F]fluoride. The presence of the two other electron-withdrawing fluorine atoms on the ring activates the aromatic system, facilitating this substitution reaction. While this is a viable pathway, radiofluorination often involves multi-step processes that can be time-consuming and require harsh conditions. nih.gov

Recent advancements focus on improving these methods. The development of new radiosynthesis pathways aims to reduce the complexity and improve the efficiency of introducing ¹⁸F into a target molecule. nih.gov The unique substitution pattern of this compound provides a stable and predictable platform for developing these next-generation radiolabeling techniques, which are critical for producing PET radiopharmaceuticals for clinical and research use.

Building Block in Medicinal Chemistry Research Programs

In the field of medicinal chemistry, this compound is recognized as a valuable building block. achemblock.combldpharm.comenaminestore.com Its utility stems from the versatile reactivity of its functional groups, which allows chemists to systematically modify molecular structures to enhance their therapeutic properties.

Scaffold for the Design and Synthesis of Small Molecule Libraries

A key objective in drug discovery is the creation of small molecule libraries—large collections of structurally related compounds—that can be screened for biological activity. This compound serves as an excellent scaffold for this purpose. A scaffold is a core molecular structure upon which various chemical appendages can be built.

The reactivity of this compound is threefold:

The aldehyde group can undergo a wide range of chemical transformations, such as reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to create imines and other heterocyclic systems.

The iodine atom is a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups.

The difluoro substitution pattern influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

This multi-functional nature enables the generation of diverse libraries of compounds from a single, readily available starting material, accelerating the process of identifying new drug candidates.

Utilization in Structure-Activity Relationship (SAR) Studies of Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing analogues of a biologically active compound and evaluating how specific structural changes affect its potency, selectivity, and pharmacokinetic properties. The goal is to understand which parts of the molecule are essential for its activity and to optimize its structure for therapeutic use.

The 3,5-difluoro-4-iodophenyl group, derived from this compound, is a valuable motif in SAR studies. For example, research into aldose reductase inhibitors, which are potential treatments for diabetic complications, has utilized a related N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide scaffold. nih.gov In such studies, the difluorophenyl moiety is systematically explored. The fluorine atoms can enhance binding to target proteins through hydrogen bonding or other electrostatic interactions, and they can block sites of metabolism, increasing the drug's half-life. By replacing the iodine atom with different functional groups via cross-coupling reactions, researchers can probe the steric and electronic requirements of the target's binding pocket. This systematic modification, made possible by the functionality of the initial building block, provides crucial data for designing more effective therapeutic agents. nih.gov

Intermediate in Materials Science and Engineering

Beyond pharmaceuticals, this compound and its derivatives serve as important intermediates in the field of materials science. amadischem.comevitachem.com The same features that make it useful in medicinal chemistry—its defined structure and versatile reactive sites—are leveraged to construct larger, functional materials with specific electronic or structural properties. evitachem.com

A significant application is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). 4-Iodobenzaldehyde, a related compound, is known to participate in Suzuki-Miyaura coupling reactions to produce linkers for MOF catalysts. sigmaaldrich.com Similarly, this compound can be used to create custom-designed organic linkers. The aldehyde groups can be converted into other connecting functionalities, and the iodo group allows for the extension of the linker's structure through cross-coupling, leading to MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Furthermore, fluorinated aromatic compounds are of interest in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). amadischem.com The introduction of fluorine atoms can tune the electronic energy levels (HOMO/LUMO) of a material, which is critical for efficient charge injection and transport in electronic devices. The ability to build complex conjugated systems from the this compound scaffold makes it a promising intermediate for creating novel organic semiconductors and other advanced materials. researchgate.net

Building Block for Optoelectronic Materials and Dyes

The electronic properties conferred by the fluorine and iodine substituents make this compound a promising precursor for materials used in electronics and optics. bldpharm.com It is specifically listed as a building block for OLED (Organic Light-Emitting Diode) and other optical materials. bldpharm.com

The synthesis of complex, multi-pigment structures often relies on versatile building blocks. The related 4-iodobenzaldehyde, for example, has been used in the multi-step preparation of elaborate porphyrin structures, which are essential components in the field of dyes and pigments. sigmaaldrich.comchemicalbook.com Porphyrins are known for their unique photophysical properties and are used in applications ranging from catalysis to photodynamic therapy and as dyes. The synthesis of the core structure of BODIPY dyes, a major class of fluorescent dyes, further illustrates the importance of fluorinated compounds in developing photostable and highly fluorescent materials. nih.gov The presence of the iodo-group on this compound provides a reactive handle for cross-coupling reactions, allowing it to be integrated into larger conjugated systems typical of organic dyes and optoelectronic materials.

Role in Catalyst Development and Organocatalysis Research

While not extensively documented as a catalyst itself, this compound possesses features relevant to catalyst development and organocatalysis research. The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen aldehydes employed as catalysts in certain transformations. rsc.org

More significantly, the compound can serve as a precursor for developing more complex catalytic systems. For instance, iodine-functionalized polymers have been shown to act as efficient and reusable heterogeneous catalysts for oxidation reactions. rsc.org The synthesis of such polymers could start from monomers like this compound.

Furthermore, the aldehyde group is a versatile functional handle. In catalyst development, aldehydes are often converted into Schiff bases or other ligands that can coordinate with metal centers. The electronic properties of these ligands, which are crucial for the activity and selectivity of the final catalyst, can be finely tuned by the fluorine and iodine substituents on the aromatic ring. Research on the catalytic transfer hydrogenation of benzaldehyde derivatives using palladium nanoparticles demonstrates the role of such molecules in important chemical reductions. researchgate.net The development of chiral amines from aldehydes via catalytic asymmetric synthesis is another area where derivatives of this compound could be relevant. nih.govacs.org

Applications in Agrochemical Research (if applicable to derivatives)

Benzaldehyde derivatives are generally recognized as intermediates in the production of agrochemicals. researchgate.net Specifically, halogenated benzaldehydes are valuable precursors. For example, the related compound 3,4-Difluoro-2-iodobenzaldehyde is noted as a valuable intermediate for the development of agrochemicals due to its unique reactivity. evitachem.com This suggests that this compound, with its similar structural motifs, is a strong candidate for use in the synthesis of new, potentially more effective or environmentally safer, agrochemicals. The combination of difluoro and iodo substitutions provides a unique lipophilic and electronic profile that can be exploited in the design of new active compounds. ccspublishing.org.cn

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthesis Methodologies Involving 3,5-Difluoro-4-iodobenzaldehyde

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While direct asymmetric synthesis methodologies specifically targeting this compound are not yet widely reported, the development of such methods represents a significant and promising research avenue. The aldehyde functional group is a prime target for a variety of asymmetric transformations, including nucleophilic additions, reductions, and cycloadditions.

Future research will likely focus on the application of established organocatalytic and transition-metal-catalyzed methods to this compound. For instance, the use of chiral secondary amines, such as MacMillan's or Jorgensen's catalysts, has proven highly effective in the asymmetric functionalization of α,β-unsaturated aldehydes. nih.govelsevierpure.com Similar strategies could be adapted for reactions involving derivatives of this compound. Furthermore, the development of enantioselective organocatalytic α-fluorination of aldehydes showcases the potential to introduce additional stereocenters into fluorinated aromatic compounds. nih.govnih.gov The principles from the asymmetric synthesis of other fluorinated aromatic amino acids using chiral nickel(II) complexes could also be extended to derivatives of this compound, offering a pathway to novel chiral building blocks. nih.govnih.gov The exploration of chiral phosphoric acids and other Brønsted acids as catalysts in asymmetric reactions involving this aldehyde could also lead to highly enantioselective transformations. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. mdpi.comresearchgate.net The integration of this compound into these advanced manufacturing processes is a logical next step in harnessing its synthetic potential.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. elsevierpure.comnih.gov The synthesis and derivatization of substituted benzaldehydes have been successfully demonstrated in flow, suggesting that similar protocols could be developed for this compound. researchgate.net Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for screening purposes. researchgate.netwuxibiology.com The use of pre-filled reagent cartridges and automated purification systems can streamline the synthesis of derivatives of this compound, facilitating high-throughput screening for various applications. wuxibiology.com Recently developed automated one-pot library synthesis methods using aldehydes as radical precursors further highlight the potential for high-throughput derivatization. nih.govcapes.gov.br

Application in Supramolecular Chemistry and Molecular Recognition Studies

The presence of a halogen bond donor (iodine) and hydrogen bond acceptors (fluorine and the carbonyl oxygen) makes this compound a highly attractive building block for supramolecular chemistry and molecular recognition. Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures.

Research on the self-assembly of iodinated peptides has demonstrated that the replacement of a hydrogen atom with iodine can dramatically enhance fibril formation, leading to the creation of robust hydrogels. nih.govnih.govaalto.fi This suggests that the iodine atom in this compound could be similarly exploited to direct the formation of novel supramolecular structures, such as liquid crystals, gels, or crystalline co-crystals. The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions could lead to the design of complex and functional supramolecular assemblies. nih.gov The ability of this molecule to participate in molecular recognition events could be harnessed for the development of new sensors, catalysts, or materials with tailored properties. nih.govmdpi.com The formation of supramolecular assemblies from iodine-containing neutral molecules and other building blocks has been shown to influence the physical properties of the resulting materials. riken.jp

Green Chemistry Advancements in Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and derivatization methods. This includes the use of greener solvents, catalysts, and energy sources.

For the synthesis of the aldehyde itself, exploring alternatives to traditional halogenation and oxidation reagents that are more environmentally benign is a key area. The use of catalysts like nano-MgO in aqueous media for the synthesis of related heterocyclic compounds from aldehydes demonstrates a greener approach. rsc.org Furthermore, the oxidation of aldehydes to carboxylic acids using atmospheric oxygen and an organic catalyst in a solvent-free reaction is a prime example of a green transformation that could be applied to derivatives of this compound. aalto.fi The use of agro-waste-based catalysts and green solvents like glycerol (B35011) for the synthesis of isoxazole (B147169) derivatives from aromatic aldehydes also presents a sustainable pathway. nih.govresearchgate.net Three-component reactions catalyzed by recyclable bionanocatalysts in environmentally friendly solvents like ethanol (B145695) represent another promising green synthetic strategy. nih.gov The use of natural sunlight as a clean and inexpensive energy source for chemical transformations involving aldehydes is also a burgeoning area of green chemistry. semnan.ac.ir

Computational Design and Prediction of Novel Derivatives with Desired Properties

Computational chemistry and in silico drug design are powerful tools for accelerating the discovery and development of new molecules with specific functions. These methods can be employed to predict the properties of novel derivatives of this compound and to guide synthetic efforts towards the most promising candidates.

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3,5-Difluoro-4-iodobenzaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation and formylation of substituted benzene derivatives. For example, iodination of 3,5-difluorobenzaldehyde derivatives using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) can introduce the iodine substituent. Post-reaction purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the product .

- Data Consideration : Yields depend on stoichiometry of iodinating agents, solvent polarity, and reaction time. For instance, excess ICl may lead to over-iodination, while prolonged heating can degrade the aldehyde group.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : and NMR identify fluorine and aldehyde proton environments. The deshielded aldehyde proton typically appears at δ 9.8–10.2 ppm, while fluorine signals split due to coupling with adjacent substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 298.92 for CHFIO).

- IR : A strong carbonyl stretch (~1700 cm) verifies the aldehyde functionality .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

- Use Cases : The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl aldehydes, which are intermediates in kinase inhibitors or antimicrobial agents. The iodine atom acts as a directing group and leaving site for subsequent functionalization .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine and fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The iodine atom’s +M (mesomeric) effect activates the para position for electrophilic attack, while fluorine’s -I (inductive) effect deactivates the ring. Steric hindrance from iodine may slow NAS but enhances regioselectivity. Computational studies (DFT) can model transition states to predict substitution patterns .

Q. What strategies mitigate aldehyde oxidation or degradation during storage and reactions?

- Stability Protocols :

- Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation.

- Use stabilizers like BHT (butylated hydroxytoluene) in solution phases to inhibit radical-mediated oxidation .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Data Analysis Framework :

- Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh) vs. PdCl). Polar aprotic solvents often improve solubility but may increase side reactions.

- Replicate experiments with controlled variables (temperature, moisture levels) to isolate factors affecting reproducibility .

Q. What computational tools predict the electronic properties of this compound for drug design?

- Modeling Approaches :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Software like Gaussian or ORCA can simulate electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects with biological activity using datasets from PubChem or ChEMBL .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。